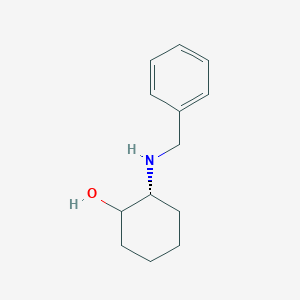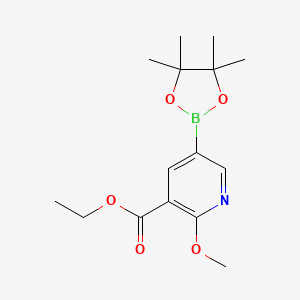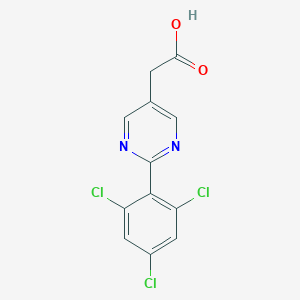
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate is a heterocyclic compound that features both pyrazine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate typically involves the reaction of 4-chloropyrimidine with pyrazine derivatives under reflux conditions in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The pyrimidine ring is more reactive towards nucleophilic substitution compared to the pyrazine ring.
Oxidation and reduction: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and interaction with other molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride and ethanol as the solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential ligand for coordination compounds, which can be used in drug development.
Biological Studies: The compound’s interaction with biological molecules is of interest for developing new therapeutic agents.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mecanismo De Acción
The mechanism of action of Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can interact with biological targets, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and the nature of the coordination complex formed.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrrolo[2,3-d]pyrimidine: Used as an α-amylase inhibitor for antidiabetic applications.
Uniqueness
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate is unique due to its dual pyrazine and pyrimidine rings, which provide distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new coordination complexes and exploring novel therapeutic applications .
Propiedades
Número CAS |
1221974-20-4 |
|---|---|
Fórmula molecular |
C11H11N5S2 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
1,1-bis(methylsulfanyl)-N-(6-pyrazin-2-ylpyrimidin-4-yl)methanimine |
InChI |
InChI=1S/C11H11N5S2/c1-17-11(18-2)16-10-5-8(14-7-15-10)9-6-12-3-4-13-9/h3-7H,1-2H3 |
Clave InChI |
CHZRMJDXJDELIB-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NC1=NC=NC(=C1)C2=NC=CN=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















